![molecular formula C14H9Cl2FO3 B1293104 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid CAS No. 1096939-12-6](/img/structure/B1293104.png)
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid (5-C2CBFBA) is a chemical compound that has been studied as a potential therapeutic agent for a variety of medical conditions. It is a derivative of benzoic acid, which is a naturally occurring compound found in many plants and animals. 5-C2CBFBA has been the subject of numerous scientific studies, and has been found to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-cancer properties.
Scientific Research Applications
Chlorogenic Acid: Nutraceutical and Food Additive
Chlorogenic acid, a phenolic compound, has shown various health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it a nutraceutical candidate for treating metabolic syndrome. Its role as a food additive is significant due to its antimicrobial activity against a broad range of organisms and antioxidant properties, suggesting its potential in food preservation and formulation of dietary supplements and functional foods (Jesús Santana-Gálvez et al., 2017).
Salicylic Acid Derivative: Potential Drug Development
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promising results in preliminary assessments for its specificity to COX-2, analgesic, anti-inflammatory, and antiplatelet activities. This positions it as a potential alternative drug for development, highlighting the ongoing exploration of benzoic acid derivatives in pharmaceutical research (Yudy Tjahjono et al., 2022).
Antioxidant Capacity of Phenolic Compounds
The reaction pathways of the ABTS/potassium persulfate decolorization assay for antioxidant capacity have been elucidated, demonstrating that certain antioxidants can form coupling adducts with ABTS•+, a property that might be shared by derivatives of benzoic acid, providing insights into their antioxidant mechanisms (I. Ilyasov et al., 2020).
Fluorinated Pyrimidines in Cancer Therapy
The review on fluorine chemistry's contribution to the use of fluorinated pyrimidines (FPs) in cancer treatment, such as 5-fluorouracil, underscores the role of synthetic chemistry in enhancing the efficacy and precision of cancer therapeutics. This highlights the importance of chemical modifications, including chloro and fluoro substitutions, in drug development and personalized medicine (W. Gmeiner, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUVBBYDBBSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)
![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)
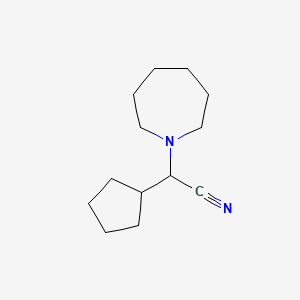
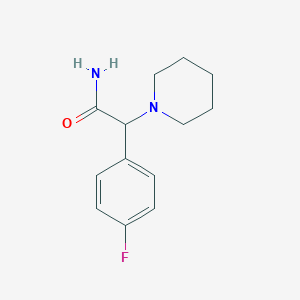
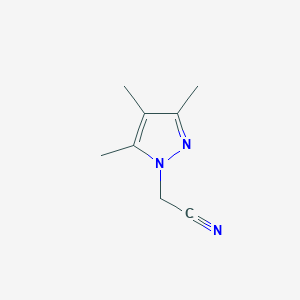

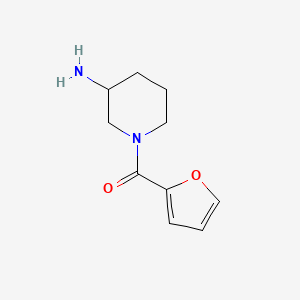
![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)
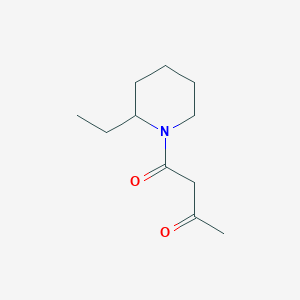
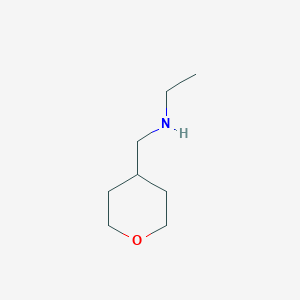

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)
